molecular formula C19H28N4O B7075324 N-[2-(1-methylindazol-3-yl)ethyl]-1-propan-2-ylpiperidine-4-carboxamide

N-[2-(1-methylindazol-3-yl)ethyl]-1-propan-2-ylpiperidine-4-carboxamide

Cat. No.: B7075324
M. Wt: 328.5 g/mol
InChI Key: QQNAKDLKJZYFTE-UHFFFAOYSA-N
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Description

N-[2-(1-methylindazol-3-yl)ethyl]-1-propan-2-ylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[2-(1-methylindazol-3-yl)ethyl]-1-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-14(2)23-12-9-15(10-13-23)19(24)20-11-8-17-16-6-4-5-7-18(16)22(3)21-17/h4-7,14-15H,8-13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNAKDLKJZYFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)NCCC2=NN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylindazol-3-yl)ethyl]-1-propan-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylindazol-3-yl)ethyl]-1-propan-2-ylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH), acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(1-methylindazol-3-yl)ethyl]-1-propan-2-ylpiperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1-methylindazol-3-yl)ethyl]-1-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methylindazol-3-yl)ethyl]-1-propan-2-ylpiperidine-4-carboxamide is unique due to its specific structural features, including the presence of the indazole ring and the piperidine carboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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